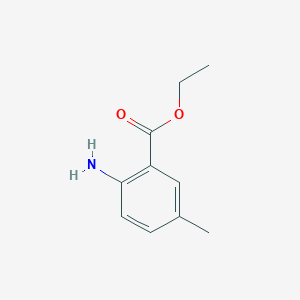

Ethyl 2-amino-5-methylbenzoate

Vue d'ensemble

Description

Ethyl 2-amino-5-methylbenzoate, also known as Ethyl anthranilate, is a minor constituent of Burgundy Pinot noir wines . It is an organic compound used in various applications .

Synthesis Analysis

Ethyl 2-amino-5-methylbenzoate can be synthesized from 5-Methyl-2-nitro-benzoic acid ethyl ester . It is commonly used in drug synthesis and can be used as an intermediate for the synthesis of other organic compounds .Molecular Structure Analysis

The molecular formula of Ethyl 2-amino-5-methylbenzoate is C10H13NO2 . Its molecular weight is 179.22g/mol .Chemical Reactions Analysis

Ethyl 2-amino-5-methylbenzoate can undergo various chemical reactions. For instance, it can be treated with dimethylsulfuric acid to give a N-methylated product. The N-methylated product can then be reduced using lithium aluminum hydride .Physical And Chemical Properties Analysis

Ethyl 2-amino-5-methylbenzoate is a solid . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Applications De Recherche Scientifique

Proteomics Research

Ethyl 2-amino-5-methylbenzoate is used in proteomics research, which involves the study of proteomes and their functions. This compound can be utilized in the identification and quantification of proteins, understanding protein-protein interactions, and determining post-translational modifications .

Medicinal Chemistry

In medicinal chemistry, this compound is part of synthetic research for developing new pharmaceuticals. It may serve as a building block in the synthesis of various medicinally important heterocyclic compounds .

Analytical Chemistry

The compound is also relevant in analytical chemistry, particularly in chromatography and mass spectrometry, for analyzing complex mixtures and identifying unknown compounds .

Biopharma Production

Ethyl 2-amino-5-methylbenzoate might be involved in biopharmaceutical production processes, where it could be used in the synthesis of active pharmaceutical ingredients or as a reagent in certain bioprocessing steps .

Mécanisme D'action

Target of Action

Similar compounds are known to interact with voltage-gated ion channels and modulate neurotransmission .

Mode of Action

It is suggested that similar compounds can act as a nucleophile, competing with oxygen in certain reactions . The reaction with oxygen can lead to the reversible formation of a hemiketal, while reaction with nitrogen forms an oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

Similar compounds are known to affect pathways involving voltage-gated ion channels and neurotransmission .

Pharmacokinetics

It is known that the compound has a high gastrointestinal absorption and is bbb permeant . . These properties suggest that Ethyl 2-amino-5-methylbenzoate may have good bioavailability.

Result of Action

Similar compounds are known to modulate neurotransmission and affect the function of voltage-gated ion channels .

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 2-amino-5-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-13-10(12)8-6-7(2)4-5-9(8)11/h4-6H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROMVXLWBWNXIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50489826 | |

| Record name | Ethyl 2-amino-5-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50489826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-5-methylbenzoate | |

CAS RN |

58677-05-7 | |

| Record name | Ethyl 2-amino-5-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50489826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

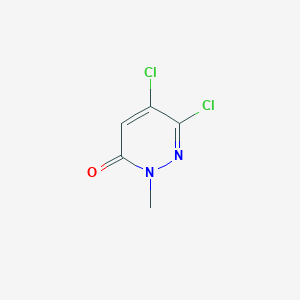

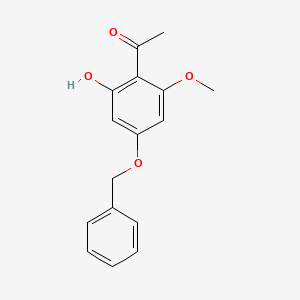

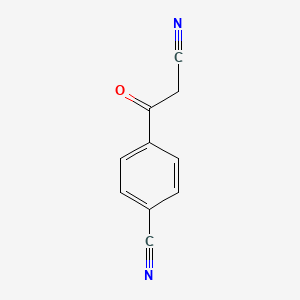

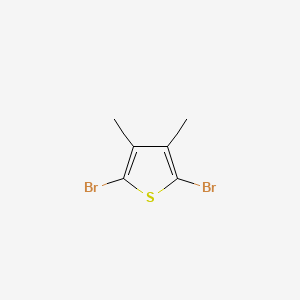

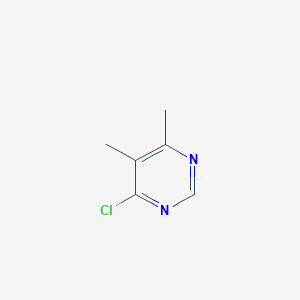

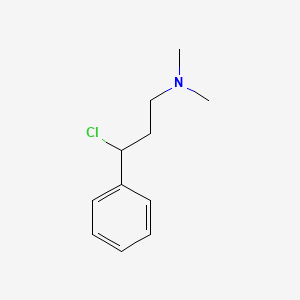

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.